
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of immune and inflammatory responses, cell growth, and survival. TPCA-1 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the NF-κB pathway by targeting the enzyme IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide prevents the translocation of NF-κB into the nucleus, where it regulates the expression of various genes involved in immune and inflammatory responses, cell growth, and survival. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to be a selective inhibitor of IKKβ, with minimal effects on other kinases.
Biochemical and Physiological Effects:
In vitro studies have shown that (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the proliferation, migration, and invasion of cancer cells, as well as the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide inhibits the growth and metastasis of various cancer cell lines in mouse models, as well as the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its high selectivity for IKKβ, which minimizes off-target effects. In addition, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for in vivo studies. One limitation of using (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide in lab experiments is its relatively low solubility in water, which can affect its bioavailability and potency.
Zukünftige Richtungen
There are several future directions for the research on (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of IKKβ, which can overcome the limitations of (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. Finally, the mechanisms of action of (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide and its effects on other signaling pathways should be further elucidated to better understand its potential therapeutic applications.
Synthesemethoden
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate to form the intermediate compound, which is then reacted with isopropylamine and acetic anhydride to produce (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide. The yield of this synthesis method is around 40%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer. In addition, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In inflammation research, (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. (2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide has also been studied for its potential therapeutic applications in autoimmune disorders, such as multiple sclerosis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-propan-2-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)13-11(14)9(7-12)6-10-4-3-5-15-10/h3-6,8H,1-2H3,(H,13,14)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZMJSOGTCYWDB-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC=CS1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-(methylethyl)-3-(2-thienyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

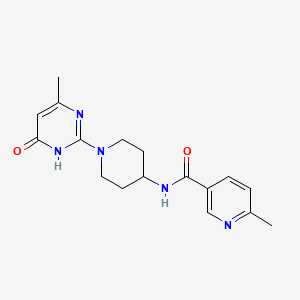
![ethyl 2,7-dimethyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2650759.png)
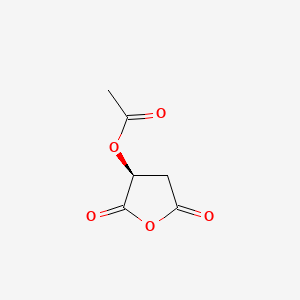
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)
![3-methyl-N-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzenesulfonamide](/img/structure/B2650764.png)
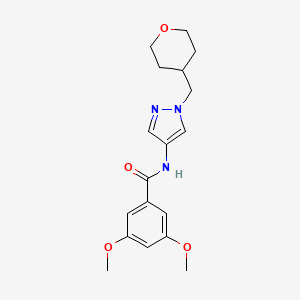
![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)

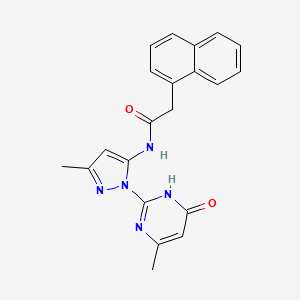
![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B2650772.png)
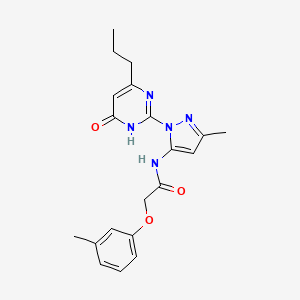
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)